molecular formula C10H7ClF3N5 B062517 2-N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine CAS No. 175204-34-9

2-N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B062517
CAS No.: 175204-34-9
M. Wt: 289.64 g/mol
InChI Key: CYARBCSNNHTWCC-UHFFFAOYSA-N
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Description

2-Amino-4-[2-chloro-5-(trifluoromethyl)phenylamino]-1,3,5-triazine is a heterocyclic compound that contains nitrogen atoms in its structureThe presence of the trifluoromethyl group and the chlorine atom in its structure imparts unique chemical properties that make it a valuable compound for research and industrial purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-[2-chloro-5-(trifluoromethyl)phenylamino]-1,3,5-triazine typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with cyanuric chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution of the chlorine atoms on the cyanuric chloride by the amino group of the aniline derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-[2-chloro-5-(trifluoromethyl)phenylamino]-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted triazines .

Scientific Research Applications

2-Amino-4-[2-chloro-5-(trifluoromethyl)phenylamino]-1,3,5-triazine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-chlorobenzotrifluoride
  • 4-Chloro-2-(trifluoromethyl)aniline
  • 2-Chloro-4-(trifluoromethyl)aniline

Uniqueness

2-Amino-4-[2-chloro-5-(trifluoromethyl)phenylamino]-1,3,5-triazine is unique due to the combination of its triazine core with the trifluoromethyl and chloro substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF3N5/c11-6-2-1-5(10(12,13)14)3-7(6)18-9-17-4-16-8(15)19-9/h1-4H,(H3,15,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYARBCSNNHTWCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC2=NC=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371004
Record name N~2~-[2-Chloro-5-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-34-9
Record name N~2~-[2-Chloro-5-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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